molecular formula C10H10ClF3O B8031585 1-Chloro-4-propoxy-2-(trifluoromethyl)benzene

1-Chloro-4-propoxy-2-(trifluoromethyl)benzene

Cat. No.: B8031585
M. Wt: 238.63 g/mol
InChI Key: PLRBKXHVDHQADK-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O It is characterized by the presence of a chloro group, a propoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-propoxy-2-(trifluoromethyl)benzene typically involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-4-propoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-propoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-propoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1-Chloro-4-propoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a fluoro group instead of a propoxy group.

    1-Chloro-4-(3,3,3-trifluoropropyl)benzene: Similar structure but with a trifluoropropyl group instead of a propoxy group.

Properties

IUPAC Name

1-chloro-4-propoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRBKXHVDHQADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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